molecular formula C9H10ClN5 B13067331 N-(2-(1h-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine

N-(2-(1h-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine

Cat. No.: B13067331
M. Wt: 223.66 g/mol
InChI Key: PVEXMVDRZUREEA-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-(1H-pyrazol-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like toluene. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated pyrimidine derivative.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine, a compound characterized by its unique pyrazole and pyrimidine moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN5C_9H_{10}ClN_5, with a molecular weight of approximately 223.66 g/mol. The compound features a chlorinated pyrimidine ring and a pyrazole substituent, which contribute to its biological properties.

Research indicates that compounds similar to this compound often act as kinase inhibitors . Kinases are critical enzymes in various signaling pathways, including those involved in cell growth and proliferation. Inhibition of these enzymes can lead to therapeutic effects against diseases such as cancer and inflammatory disorders .

Antitumor Activity

Several studies have investigated the antitumor potential of pyrazolyl derivatives, including this compound. For instance, related compounds have shown effectiveness in inhibiting tumor cell proliferation in vitro and in vivo. A notable study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HeLa cells, indicating their potential as anticancer agents .

Kinase Inhibition

The compound has been reported to modulate kinase activity, which is crucial for treating myeloid proliferative disorders and other malignancies. The inhibition of specific kinases involved in the JAK/STAT pathway suggests that this compound could be beneficial for conditions such as hematological cancers .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Study Focus Findings
Kinase InhibitionDemonstrated modulation of kinase activity linked to immune-related diseases.
Antitumor ActivityShowed significant cytotoxic effects on HeLa cells with an IC50 value indicating potent activity.
In Vivo StudiesReported tumor inhibition rates significantly higher than controls when tested in animal models.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating various pyrazolyl derivatives, this compound was tested for its ability to induce apoptosis in cancer cells. Results showed a marked increase in apoptotic cells compared to untreated controls, highlighting its potential as an effective anticancer agent.

Case Study 2: Kinase Selectivity
Another investigation focused on the selectivity profile of this compound against different kinases. The results indicated that it preferentially inhibited certain kinases over others, suggesting a targeted approach that could minimize side effects associated with broader-spectrum kinase inhibitors .

Properties

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

2-chloro-N-(2-pyrazol-1-ylethyl)pyrimidin-4-amine

InChI

InChI=1S/C9H10ClN5/c10-9-12-4-2-8(14-9)11-5-7-15-6-1-3-13-15/h1-4,6H,5,7H2,(H,11,12,14)

InChI Key

PVEXMVDRZUREEA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCNC2=NC(=NC=C2)Cl

Origin of Product

United States

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